Salvianolic acid

Catalog No.
S625183
CAS No.
96574-01-5
M.F
C26H22O10
M. Wt
494.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid

CAS Number

96574-01-5

Product Name

Salvianolic acid

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1

InChI Key

YMGFTDKNIWPMGF-UCPJVGPRSA-N

SMILES

Array

Synonyms

salvianolic acid A

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O

The exact mass of the compound Salvianolic acid A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Salvianolic acid A (Sal A) is a highly potent, water-soluble polyphenolic acid originally isolated from Salvia miltiorrhiza . Structurally, it is a caffeic acid trimer derivative that serves as a premium reference standard and bioactive precursor in chemoinformatics, pharmaceutical formulation, and advanced material science. Unlike crude botanical extracts that suffer from severe batch-to-batch variability, high-purity Sal A provides a stable, quantifiable baseline for evaluating antioxidant capacity, matrix metalloproteinase (MMP-9) inhibition, and Nrf2 pathway activation . Its defined molecular weight (494.45 g/mol) and precise stereochemistry make it an essential procurement choice for laboratories requiring strict reproducibility in aqueous assays and targeted drug delivery models .

Substituting pure Salvianolic acid A with the more abundant Salvianolic acid B (Sal B) or crude Danshen extracts introduces critical processability failures [1]. Sal B is highly unstable in aqueous environments, particularly under elevated temperatures or physiological pH, where it rapidly degrades into Sal A, danshensu, and rosmarinic acid[2]. This continuous hydrolytic and thermal degradation means that any formulation or assay relying on Sal B or crude extracts will experience dynamic compositional shifts, altering the effective dose and generating unpredictable matrix effects [1]. Procuring pure Sal A bypasses this degradation cascade, ensuring that the active molecule remains stable and structurally intact during high-temperature processing, sterilization, and long-term aqueous storage [2].

Aqueous Thermal Stability and Degradation Kinetics

Studies evaluating the thermal degradation of salvianolic acids in subcritical water and standard aqueous solutions demonstrate that Salvianolic acid B undergoes rapid hydrolysis and decarboxylation at elevated temperatures (e.g., 90°C - 180°C) to form Salvianolic acid A as a primary downstream product [1]. Procuring Sal A directly eliminates the unpredictable degradation kinetics of Sal B, ensuring reproducible concentrations in heat-sterilized or aqueous-based formulations[2].

Evidence DimensionAqueous Thermal Degradation
Target Compound DataSalvianolic acid A (Stable downstream product in aqueous processing)
Comparator Or BaselineSalvianolic acid B (Undergoes rapid hydrolytic degradation into Sal A and danshensu)
Quantified DifferenceSal B exhibits continuous degradation in water >90°C, whereas Sal A represents the stable, processed molecular endpoint.
ConditionsAqueous solution, elevated temperatures (90°C - 180°C)

Procuring Sal A directly eliminates the unpredictable degradation kinetics of Sal B, ensuring reproducible concentrations in heat-sterilized or aqueous-based formulations.

Quantitative Antioxidant Capacity (DPPH/ABTS Assays)

In direct quantitative comparisons of radical scavenging activity, purified Salvianolic acid A demonstrates superior antioxidant potency compared to the heavier Sal B molecule [1]. High-speed counter-current chromatography (HSCCC) purified fractions tested in DPPH assays showed Sal A possesses an EC50 of 1.43 µg/mL, outperforming Sal B [1].

Evidence DimensionDPPH Radical Scavenging EC50
Target Compound DataSalvianolic acid A (EC50 = 1.43 ± 0.09 µg/mL)
Comparator Or BaselineSalvianolic acid B (EC50 = 1.81 ± 0.01 µg/mL)
Quantified Difference21% lower EC50 (higher antioxidant potency) per microgram for Sal A.
ConditionsIn vitro DPPH radical scavenging assay of HSCCC-purified compounds.

Buyers achieve higher antioxidant efficacy with a lower molecular weight, structurally stable compound, optimizing dosing in cellular models.

Matrix Reproducibility vs. Crude Extracts

Crude extracts of S. miltiorrhiza contain approximately 5% Sal B by dry weight, but the extraction process itself (especially water extraction) accelerates the degradation of Sal B into sodium danshensu and Sal A [1]. This creates a highly variable matrix where the exact concentration of active polyphenols fluctuates between batches, whereas pure Sal A guarantees precise dosing [2].

Evidence DimensionBatch-to-Batch Compositional Variance
Target Compound DataPure Salvianolic acid A (≥98% purity, zero process-induced compositional shift)
Comparator Or BaselineCrude S. miltiorrhiza extract (Dynamic shifting ratio of Sal B to Sal A/Danshensu during extraction)
Quantified DifferencePure Sal A guarantees consistent active compound concentration, whereas crude extracts suffer from continuous thermal conversion of up to 34.86% of Sal B into Sal A under high heat.
ConditionsStandard aqueous extraction and high-temperature processing.

For strict regulatory compliance and precise pharmacological profiling, pure Sal A is mandatory to avoid the confounding variables of crude extract degradation.

Aqueous Pharmaceutical Formulations

Due to its superior stability compared to Sal B, Sal A is the preferred polyphenolic active for liquid formulations, injectables, and hydrogel-based drug delivery systems where thermal sterilization or long-term aqueous storage is required [1].

Standardized Antioxidant Benchmarking

Utilized as a high-purity reference standard in chemoinformatics and food science to calibrate DPPH and ABTS radical scavenging assays, providing a precise EC50 baseline free from the degradation artifacts of heavier salvianolic acids [2].

Neuroprotective & Cardiovascular In Vitro Models

Procured for cellular assays targeting MMP-9 inhibition and Nrf2/HO-1 pathway activation, where exact molar dosing is critical and the hydrolytic instability of Sal B would confound the pharmacological readout .

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

494.12129689 Da

Monoisotopic Mass

494.12129689 Da

Heavy Atom Count

36

UNII

51622542XO

MeSH Pharmacological Classification

Proton Pump Inhibitors

Other CAS

96574-01-5

Wikipedia

Salvianolic acid a

Dates

Last modified: 08-15-2023
Murakami S, Kijima H, Isobe Y, Muramatsu M, Aihara H, Otomo S, Li LN, Ai CB: Effect of salvianolic acid A, a depside from roots of Salvia miltiorrhiza, on gastric H+,K(+)-ATPase. Planta Med. 1990 Aug;56(4):360-3. doi: 10.1055/s-2006-960982. [PMID:2173008]

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